TY9-386 (Ymdgtmsqv)
Description
TY9-386 (YMDGTMSQV) is a 9-mer peptide derived from residues 369–377 of the human tyrosinase enzyme, a key melanosomal membrane protein overexpressed in melanoma cells. This peptide is presented by the HLA-A*0201 (HLA-A2.1) major histocompatibility complex (MHC) class I molecule and recognized by melanoma-specific cytotoxic T lymphocytes (CTLs) .
Properties
Molecular Formula |
C42H66N10O16S2 |
|---|---|
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68) |
InChI Key |
MFDQNJLLKIATDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Asp371)-Tyrosinase (369-377) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
- Cleavage
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of YMDGTMSQV and Related Peptides
Mechanistic Differences in Antigen Processing
YMDGTMSQV vs. YMNGTMSQV
- Source Dependency: YMDGTMSQV is exclusively derived from full-length tyrosinase translated in the ER. Its modification occurs during retrotranslocation to the cytoplasm, where proteasomes generate the peptide . YMNGTMSQV, when expressed as a cytoplasmic mini-gene (e.g., via vaccinia virus), bypasses ER-mediated modification and is directly transported via TAP for HLA-A2.1 presentation. However, it lacks the Asp→Gly modification, rendering it poorly immunogenic .
- CTL Specificity: YMDGTMSQV-specific CTLs (D-specific) require 5–6 orders of magnitude lower peptide concentrations for target cell lysis compared to YMNGTMSQV-specific CTLs (N-specific) .
YMDGTMSQV vs. FMDGTMSQV (Murine Homolog)
Immunogenicity and Clinical Implications
- YMDGTMSQV: Dominant antigen in melanoma due to its unique PTM and efficient CTL activation . Proteasome inhibitors (e.g., lactacystin) block its production, validating the cytoplasmic processing pathway .
- YMNGTMSQV: Despite structural similarity, its lack of modification renders it a suboptimal vaccine candidate.
- This complicates translational studies using mouse models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
